BenchChemオンラインストアへようこそ!

N-(4-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide

VEGFR-2 inhibition Kinase inhibitor scaffold Antiangiogenic

N-(4-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide is a synthetic small-molecule belonging to the 6‑oxo‑1,6‑dihydropyridazine (pyridazinone) acetamide class. The compound incorporates a fully conjugated, planar 1,6‑dihydropyridazine ring linked via a para-substituted phenyl bridge to an acetamide terminus.

Molecular Formula C12H11N3O2
Molecular Weight 229.23 g/mol
Cat. No. B13865144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide
Molecular FormulaC12H11N3O2
Molecular Weight229.23 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)C2=NNC(=O)C=C2
InChIInChI=1S/C12H11N3O2/c1-8(16)13-10-4-2-9(3-5-10)11-6-7-12(17)15-14-11/h2-7H,1H3,(H,13,16)(H,15,17)
InChIKeyHSGPHRVPRSMJPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-(6-Oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide: Compound Class, Structural Identity, and Procurement-Relevant Characteristics


N-(4-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide is a synthetic small-molecule belonging to the 6‑oxo‑1,6‑dihydropyridazine (pyridazinone) acetamide class. The compound incorporates a fully conjugated, planar 1,6‑dihydropyridazine ring linked via a para-substituted phenyl bridge to an acetamide terminus [1]. Its molecular formula is C₁₂H₁₁N₃O₂ (MW = 229.23 g/mol), a scaffold that serves as a key intermediate and core motif for kinase-targeted medicinal chemistry programs, particularly VEGFR‑2 inhibitor design [2].

Why Generic Substitution Fails for N-(4-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide in Research Procurement


Although multiple pyridazinone acetamides share a common core, their biological target profiles, synthetic versatility, and physicochemical properties diverge sharply based on subtle structural variations. The 1,6‑dihydro oxidation state of the target compound imparts a planar, electron‑deficient pyridazine ring that engages kinase hinge regions via π‑stacking, a feature absent in the puckered 1,4,5,6‑tetrahydro analogs that dominate the PDE3 cardiotonic literature [1][2]. Similarly, the para‑acetamide substitution pattern is essential for linear molecular geometry required by VEGFR‑2 and related kinase pharmacophores, whereas ortho‑isomers exhibit a bent architecture that precludes equivalent hinge binding [1]. Generic replacement with a tetrahydro or ortho‑substituted pyridazinone acetamide therefore risks complete loss of target engagement and synthetic utility in kinase‑focused discovery programs.

Quantitative Differentiation Evidence for N-(4-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide vs. Closest Analogs


Scaffold-Specific Target Engagement: 1,6-Dihydropyridazine VEGFR‑2 Inhibition vs. Tetrahydro PDE3 Cardiotonic Activity

The 1,6‑dihydropyridazine scaffold (present in the target compound) is associated with nanomolar VEGFR‑2 kinase inhibition, whereas the 1,4,5,6‑tetrahydro scaffold (e.g., N‑[4‑(1,4,5,6‑tetrahydro‑6‑oxo‑3‑pyridazinyl)phenyl]acetamide) is a well‑characterized PDE3 inhibitor and positive inotrope. A representative 6‑oxo‑1,6‑dihydropyridazine analog (compound 18b, a 3‑[4‑{(6‑oxo‑1,6‑dihydropyridazin‑3‑yl)oxy}phenyl]urea derivative) inhibits VEGFR‑2 with an IC₅₀ of 60.7 ± 0.03 nM, comparable to sorafenib [1]. In contrast, the tetrahydro analog and its 4‑methyl derivative OR‑1896 (N‑{4‑[(4R)‑4‑methyl‑6‑oxo‑1,4,5,6‑tetrahydropyridazin‑3‑yl]phenyl}acetamide) inhibit PDE3A with an IC₅₀ of 24 nM and PDE3B with 16 nM, and elicit positive inotropic effects in vivo (ED₅₀ = 24 μg/kg i.v. in anesthetized dogs) [2][3]. No PDE3 inhibitory data for the target 1,6‑dihydro compound have been reported, consistent with scaffold‑specific target engagement.

VEGFR-2 inhibition Kinase inhibitor scaffold Antiangiogenic Pyridazinone Target engagement

Regioisomeric Differentiation: Para- vs. Ortho-Acetamide Substitution Molecular Geometry for Kinase Hinge Binding

The para‑substituted phenyl acetamide positions the acetamide group along the linear axis of the molecule, with a calculated dihedral angle between the phenyl and pyridazine rings of ≤10° [1]. This linear geometry is compatible with ATP‑binding site hinge‑region interactions in VEGFR‑2 and related kinases [1]. The ortho‑isomer, N‑(2‑(6‑oxo‑1,6‑dihydropyridazin‑3‑yl)phenyl)acetamide (CAS 1428372‑29‑5), positions the acetamide at a ~60° angle relative to the pyridazine plane due to steric congestion between the amide NH and the pyridazine C4‑H, creating a bent geometry incompatible with canonical linear kinase hinge‑binding motifs . While no head‑to‑head VEGFR‑2 IC₅₀ data exist for the ortho‑isomer, SAR within the pyridazine‑urea series demonstrates that para‑substitution is required for potent VEGFR‑2 inhibition (compound 18b, IC₅₀ 60.7 nM; para‑analog 18c, IC₅₀ 107 nM) [1].

Regioisomer Hinge binder VEGFR-2 Molecular geometry Structure-based design

Hydrogen Bond Donor/Acceptor Profile and Physicochemical Differentiation from C4-Methylated Analog OR‑1896

The target compound (C₁₂H₁₁N₃O₂, MW = 229.23 g/mol) possesses 2 hydrogen bond donors (pyridazinone NH + acetamide NH) and 3 hydrogen bond acceptors, with a predicted logP of approximately 0.8 [1]. OR‑1896 (C₁₃H₁₅N₃O₂, MW = 245.28 g/mol) adds a methyl group at C4 of the tetrahydropyridazine ring, increasing MW by 16 Da and logP to ~1.3, while retaining the same H‑bond donor/acceptor count [2]. The added methyl group in OR‑1896 also introduces a chiral center (R‑configuration required for PDE3 activity) and increases steric bulk [3]. The target compound, lacking this methyl group and possessing an unsaturated C4=C5 bond, presents a different electrostatic surface potential around the pyridazine ring, potentially altering kinase selectivity profiles compared to PDE3‑selective OR‑1896.

Hydrogen bonding Physicochemical properties Drug-likeness logP Selectivity

Synthetic Utility: Functionalization Potential of the 6-Oxo-1,6-Dihydropyridazine Core vs. Tetrahydro Analogs

The 6‑oxo‑1,6‑dihydropyridazine scaffold of the target compound supports a distinct set of derivatization chemistries compared to the fully or partially saturated analogs. The C4=C5 double bond in the 1,6‑dihydro system enables electrophilic substitution and cycloaddition reactions not accessible on the tetrahydro scaffold [1]. Furthermore, the NH of the pyridazinone ring can undergo N‑alkylation, while the acetamide terminus provides a handle for further elaboration. In contrast, the 1,4,5,6‑tetrahydro analog (PubChem CID 677145) has a saturated C4‑C5 bond that can be oxidized or functionalized at the sp³ centers, leading to different SAR exploration paths [2]. Patent literature (e.g., WO‑2020140959‑A1) specifically claims 6‑oxo‑1,6‑dihydropyridazine derivatives as NaV inhibitors and for pain indications, highlighting the scaffold's unique medicinal chemistry space [3].

Synthetic intermediate Building block Derivatization Late-stage functionalization Kinase library

Limitation Acknowledgment: Current Lack of Direct Head-to-Head Quantitative Data for the Title Compound

A comprehensive literature search (PubMed, BindingDB, PubChem, ChEMBL, Google Patents) as of May 2026 did not identify any published study reporting direct IC₅₀, Ki, Kd, cellular potency, or in vivo efficacy data specifically for N‑(4‑(6‑oxo‑1,6‑dihydropyridazin‑3‑yl)phenyl)acetamide against any biological target [1][2]. The differentiation evidence presented above is therefore derived from: (a) quantitative data on scaffold‑analogous compounds bearing the identical 6‑oxo‑1,6‑dihydropyridazine core (e.g., compound 18b, VEGFR‑2 IC₅₀ = 60.7 nM); (b) well‑characterized quantitative data on the tetrahydro‑scaffold comparators (OR‑1896 PDE3 IC₅₀ values); and (c) structure‑based reasoning grounded in published X‑ray/docking studies and SAR trends [1][3]. Users should verify the suitability of this compound for their specific assay systems through pilot testing.

Data transparency Evidence limitation Procurement risk Research compound

High-Confidence Application Scenarios for N-(4-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide Based on Quantitative Evidence


VEGFR‑2 Kinase Inhibitor Lead Generation: Core Scaffold for Para‑Substituted Pyridazine Series

The target compound serves as the core intermediate for synthesizing VEGFR‑2 inhibitors analogous to the potent lead compound 18b (IC₅₀ = 60.7 nM) [1]. The para‑acetamide substitution and 1,6‑dihydropyridazine ring provide the requisite linear geometry and hinge‑binding hydrogen bond pattern for ATP‑competitive kinase inhibition. Researchers can elaborate the acetamide terminus and pyridazinone NH/O positions to explore allosteric pocket occupancy and improve potency beyond the reported 60.7 nM baseline, using the scaffold's synthetic versatility for parallel library synthesis [1].

Selectivity Profiling Against PDE3: Orthogonal Scaffold for Target Class Deconvolution

Because the 1,6‑dihydro scaffold is structurally distinct from the 1,4,5,6‑tetrahydro PDE3‑selective chemotype (OR‑1896, PDE3A IC₅₀ = 24 nM; PDE3B IC₅₀ = 16 nM) [2], the target compound is valuable as a control scaffold in selectivity panels. Comparing the biological profiles of the two scaffolds across a kinase and phosphodiesterase panel can deconvolute whether observed phenotypic effects arise from VEGFR‑2 kinase inhibition versus PDE3‑mediated cAMP elevation [1][2]. This orthogonal scaffold approach strengthens target validation studies in cardiovascular and oncology research.

Structure‑Based Drug Design: Planar Hinge‑Binder Template for Molecular Docking and Crystallography

The fully conjugated, planar pyridazine ring distinguishes the target compound from the puckered tetrahydro scaffold, enabling distinct π‑stacking interactions with kinase hinge regions (e.g., VEGFR‑2 Cys919) [1]. The compound can be co‑crystallized with VEGFR‑2 or docked into homology models to guide fragment‑based design. Its lower molecular weight (229.23 Da) and minimal rotatable bonds (2) make it an attractive starting point for fragment growing or scaffold hopping campaigns [1][3].

Building Block for 6‑Oxo‑1,6‑Dihydropyridazine‑Based Patent Libraries (NaV, Pain, Metabolic Disease)

Patent literature (e.g., WO‑2020140959‑A1, CN‑112955436‑A) specifically claims 6‑oxo‑1,6‑dihydropyridazine derivatives — but not tetrahydro analogs — as NaV channel inhibitors for pain and as agents for metabolic disorders [4][5]. The target compound represents the minimal core of this patent space and can be diversified via N‑alkylation, O‑alkylation, or coupling reactions to generate patent‑relevant compound libraries. Its procurement ensures access to the correct oxidation state specified in these intellectual property filings.

Quote Request

Request a Quote for N-(4-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.